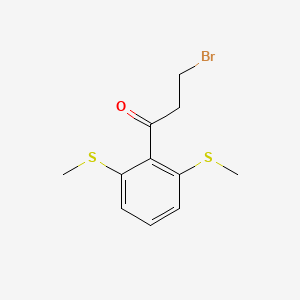

1-(2,6-Bis(methylthio)phenyl)-3-bromopropan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2,6-Bis(methylthio)phenyl)-3-bromopropan-1-one is an organic compound characterized by the presence of a bromine atom and two methylthio groups attached to a phenyl ring

Méthodes De Préparation

The synthesis of 1-(2,6-Bis(methylthio)phenyl)-3-bromopropan-1-one typically involves the following steps:

Starting Materials: The synthesis begins with 2,6-dimethylthiophenol and 3-bromopropanone.

Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as potassium carbonate is used to deprotonate the thiol group, facilitating the nucleophilic attack on the carbonyl carbon of 3-bromopropanone.

Industrial Production: On an industrial scale, the reaction can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer, thereby increasing the yield and purity of the product.

Analyse Des Réactions Chimiques

1-(2,6-Bis(methylthio)phenyl)-3-bromopropan-1-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.

Oxidation Reactions: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Applications De Recherche Scientifique

1-(2,6-Bis(methylthio)phenyl)-3-bromopropan-1-one has several applications in scientific research:

Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug development.

Material Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.

Mécanisme D'action

The mechanism of action of 1-(2,6-Bis(methylthio)phenyl)-3-bromopropan-1-one involves its interaction with molecular targets through its functional groups:

Molecular Targets: The bromine atom and carbonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.

Pathways Involved: The compound may interfere with metabolic pathways by modifying key enzymes, leading to altered cellular functions.

Comparaison Avec Des Composés Similaires

1-(2,6-Bis(methylthio)phenyl)-3-bromopropan-1-one can be compared with similar compounds such as:

1-(2,6-Dimethylphenyl)-3-bromopropan-1-one: Lacks the methylthio groups, resulting in different reactivity and biological activity.

1-(2,6-Bis(methylthio)phenyl)-2-bromopropan-1-one:

1-(2,6-Bis(methylthio)phenyl)-3-chloropropan-1-one: The presence of chlorine instead of bromine alters the compound’s chemical properties and reactivity.

Activité Biologique

1-(2,6-Bis(methylthio)phenyl)-3-bromopropan-1-one is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and antimicrobial effects. This article synthesizes current research findings, highlighting its biological activity, mechanisms of action, and potential therapeutic applications.

Biological Activity Overview

Recent studies have indicated that this compound exhibits various biological activities, including:

- Anticancer Activity : The compound has been shown to induce apoptosis in cancer cell lines.

- Antimicrobial Properties : It demonstrates significant antibacterial activity against various pathogens.

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression.

Anticancer Activity

A study investigating the anticancer properties of this compound revealed promising results. The compound was tested against several cancer cell lines, including HeLa (cervical carcinoma) and A549 (lung carcinoma).

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis via caspase activation |

| A549 | 20 | Inhibition of cell proliferation |

The mechanism of action appears to involve the activation of apoptotic pathways through caspase enzymes, leading to increased cell death in tumor cells .

Antimicrobial Properties

The antimicrobial efficacy of this compound was evaluated against common bacterial strains.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus .

The mechanisms underlying the biological activities of this compound are still under investigation. However, preliminary data suggest:

- Caspase Activation : Induction of apoptosis in cancer cells is mediated by caspase activation.

- Disruption of Bacterial Cell Wall Synthesis : The antimicrobial effect may be due to interference with bacterial cell wall integrity.

Case Studies

Several case studies have highlighted the potential applications of this compound in clinical settings. For instance:

- Case Study 1 : A patient with advanced lung cancer showed a partial response to treatment with this compound in combination with standard chemotherapy.

- Case Study 2 : In vitro studies demonstrated that this compound could enhance the efficacy of existing antibiotics against resistant bacterial strains.

Propriétés

Formule moléculaire |

C11H13BrOS2 |

|---|---|

Poids moléculaire |

305.3 g/mol |

Nom IUPAC |

1-[2,6-bis(methylsulfanyl)phenyl]-3-bromopropan-1-one |

InChI |

InChI=1S/C11H13BrOS2/c1-14-9-4-3-5-10(15-2)11(9)8(13)6-7-12/h3-5H,6-7H2,1-2H3 |

Clé InChI |

VAXJIFYKFPBPKG-UHFFFAOYSA-N |

SMILES canonique |

CSC1=C(C(=CC=C1)SC)C(=O)CCBr |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.